molecular formula C18H20N4O2S B12179383 2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B12179383
M. Wt: 356.4 g/mol
InChI Key: QMEVMKVBXUKXMU-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a methylsulfanyl group, and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyridine intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the methoxy group can lead to various functionalized benzamides .

Scientific Research Applications

2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives and benzamide analogs. Examples are:

  • 2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the triazolopyridine moiety, in particular, enhances its potential for interacting with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-methoxy-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C18H20N4O2S/c1-24-15-8-4-3-7-13(15)18(23)19-14(10-12-25-2)17-21-20-16-9-5-6-11-22(16)17/h3-9,11,14H,10,12H2,1-2H3,(H,19,23)

InChI Key

QMEVMKVBXUKXMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(CCSC)C2=NN=C3N2C=CC=C3

Origin of Product

United States

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